alpha-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine
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Overview
Description
Alpha-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine is a complex organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine typically involves multi-step organic reactions. Common starting materials might include phenylisoxazole, benzylamine, and morpholine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to maintain consistent quality. The process might include steps such as:
Reaction Setup: Mixing of starting materials in a reactor.
Catalysis: Addition of catalysts to facilitate the reaction.
Purification: Techniques such as distillation, crystallization, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate.
Reduction: Reduction to simpler forms using hydrogenation or other reducing agents.
Substitution: Replacement of functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce simpler amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which alpha-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine exerts its effects would depend on its specific interactions with molecular targets. This might involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Morpholine Derivatives: Compounds with similar morpholine structures.
Isoxazole Derivatives: Compounds containing the isoxazole ring.
Phenylmethyl Compounds: Compounds with phenylmethyl groups.
Uniqueness
Alpha-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine is unique due to its specific combination of functional groups, which might confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
86684-57-3 |
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Molecular Formula |
C24H29N3O2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-benzyl-N-(4-morpholin-4-ylbutan-2-yl)-3-phenyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C24H29N3O2/c1-20(12-13-26-14-16-28-17-15-26)27(19-21-8-4-2-5-9-21)24-18-23(25-29-24)22-10-6-3-7-11-22/h2-11,18,20H,12-17,19H2,1H3 |
InChI Key |
XEDKHFAWHPAIEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1CCOCC1)N(CC2=CC=CC=C2)C3=CC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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